N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide
Description
N-(3-(Benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a hybrid heterocyclic compound combining a benzo[d]oxazole moiety and a 4-oxo-4H-chromene scaffold linked via a carboxamide group. The benzo[d]oxazole ring contributes electron-withdrawing properties and planar rigidity, while the chromene system offers a conjugated π-framework conducive to diverse chemical reactivity and biological interactions .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O4/c26-18-13-21(28-19-10-3-1-8-16(18)19)22(27)24-15-7-5-6-14(12-15)23-25-17-9-2-4-11-20(17)29-23/h1-13H,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPQZNOPRTVGTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. One common synthetic route starts with ortho-aminophenol and heptafluoro-2-iodopropane as starting materials . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions that include the formation of the chromene core followed by the introduction of the benzo[d]oxazole moiety. The characterization of this compound is often performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity.
- Infrared Spectroscopy (IR) : To identify functional groups.
- Mass Spectrometry (MS) : For molecular weight determination.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
-
Cytotoxicity Studies : Compounds derived from this class have shown IC50 values lower than 30 µg/mL against breast cancer cell lines (MDA-MB-231, MCF-7) .
Compound Cell Line IC50 (µg/mL) A MDA-MB-231 < 30 B MCF-7 < 30 C T47D < 30
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives containing the chromene structure can exhibit potent antibacterial and antifungal activities. For example:
- Antimicrobial Screening : Compounds have shown effective inhibition against various bacterial strains, indicating their potential as new antimicrobial agents.
Case Studies
Several studies have documented the efficacy of this compound in preclinical models:
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Analogues with Cytotoxic Activity
Compound 12 Series ()
The compound series 12c–12h features a benzoxazolylthio-acetamido backbone. Mechanistically, these compounds upregulate pro-apoptotic BAX, downregulate anti-apoptotic Bcl-2, and activate Caspase-3, inducing apoptosis .
Key Comparison:
- Structural Difference : The target compound replaces the benzoxazolylthio-acetamido linker with a direct chromene-2-carboxamide group.
N-(4-Sulfamoylphenyl)-2-oxo-2H-chromene-3-carboxamide ()
This derivative includes a sulfamoyl group at the phenyl ring and a chromene-3-carboxamide core. Synthesized in high yields (94–95%), it serves as a precursor for diazonium coupling reactions .
Key Comparison:
- Structural Difference : The sulfamoyl group in this compound contrasts with the benzo[d]oxazole substituent in the target molecule.
- Functional Implication: Sulfamoyl groups are known to enhance solubility and hydrogen-bonding capacity, which may improve pharmacokinetic profiles but reduce lipophilicity compared to the benzo[d]oxazole moiety .
Optoelectronically Active Analogues
BOX and BOX2 ()
10-(4-(Benzo[d]oxazol-2-yl)phenyl)-10H-phenoxazine (BOX) and its bis-oxazole derivatives exhibit thermally activated delayed fluorescence (TADF) with short lifetimes (<1 μs) and small singlet-triplet energy gaps (ΔE_ST < 0.1 eV). These properties make them suitable for OLED applications .
Key Comparison:
- Structural Difference: The target compound lacks the phenoxazine donor present in BOX.
Tris(4-(Benzo[d]oxazol-2-yl)phenyl)phosphine Oxide (4-TBOPO) ()
This compound emits blue light under UV excitation and demonstrates thermal stability, making it viable for OLEDs. Its tris-benzoxazole structure enhances electron transport properties .
Key Comparison:
- Structural Difference : 4-TBOPO’s tris-benzoxazole design contrasts with the single benzoxazole unit in the target compound.
- Functional Implication : The tris-substitution in 4-TBOPO amplifies electron-withdrawing effects, whereas the target compound’s chromene-carboxamide may enable dual functionality (e.g., bioactivity and optoelectronics) .
Antimicrobial and Cardioprotective Analogues
N-(Benzo[d]oxazol-2-yl)-2-(5-bromo-2-oxoindolin-3-ylidene)hydrazinecarboxamide ()
This derivative demonstrated cardioprotective effects against doxorubicin-induced toxicity in rats, likely via antioxidant pathways .
Key Comparison:
- Structural Difference : The hydrazinecarboxamide linker differs from the chromene-carboxamide in the target compound.
Biological Activity
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. Its structure includes a chromene core, which is known for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 416.44 g/mol. The compound features a chromene moiety linked to a benzo[d]oxazole phenyl group, which contributes to its pharmacological potential.
Anticancer Activity
Several studies have demonstrated the anticancer potential of chromene derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HepG2 (Liver Cancer) | 10.0 |
The structure-activity relationship (SAR) studies indicate that modifications in the phenyl and oxazole rings significantly influence the cytotoxicity against these cancer cells.
Antimicrobial Activity
The antimicrobial properties of benzoxazole derivatives have been well-documented. Research indicates that this compound exhibits selective antibacterial activity against Gram-positive bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Bacillus subtilis | 64 |
In vitro studies suggest that the compound disrupts bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Compounds with chromene structures have been shown to inhibit pro-inflammatory cytokines:
These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory conditions.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated significant apoptosis induction through caspase activation pathways, suggesting its potential as an anti-breast cancer agent .
- Evaluation of Antimicrobial Properties : In another study, the compound was tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations. The mechanism was attributed to membrane disruption, which is critical for developing new antimicrobial agents .
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis typically involves multi-step reactions, including:
- Coupling reactions (e.g., amide bond formation between chromene-2-carboxylic acid and substituted anilines) .
- Cyclization to form the benzoxazole ring, often using catalysts like Lewis acids (e.g., ZnCl₂) under reflux conditions .
- Purification via column chromatography or recrystallization to isolate the final product .
Optimization strategies:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide coupling .
- Temperature control: Lower temperatures (0–5°C) reduce side reactions during cyclization .
- Catalyst screening: Lewis acids (e.g., AlCl₃) improve benzoxazole ring formation yields by 15–20% .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Answer:
Key techniques and their diagnostic features:
Validation tip: Compare spectral data with structurally analogous compounds (e.g., chromene-carboxamide derivatives) to confirm assignments .
Basic: What preliminary biological screening assays are recommended to evaluate therapeutic potential?
Answer:
- Anticancer activity:
- In vitro cytotoxicity assays (MTT) using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Apoptosis detection via Annexin V/PI staining .
- Anti-inflammatory activity:
- COX-2 inhibition assays and TNF-α/IL-6 ELISA in macrophage models .
- Antimicrobial activity:
- Broth microdilution assays against E. coli and S. aureus (MIC values) .
Methodological note: Include positive controls (e.g., doxorubicin for cytotoxicity) to validate assay reliability .
Advanced: How can SAR studies identify critical functional groups for bioactivity?
Answer:
Design steps:
Structural analogs synthesis (e.g., replace benzoxazole with benzofuran or vary substituents on the phenyl ring) .
Bioactivity testing across analogs to correlate structural changes with potency (e.g., logP vs. IC₅₀).
Computational modeling (e.g., molecular docking to identify hydrogen bonds between the carboxamide group and target proteins) .
Example findings:
- Benzoxazole vs. benzofuran: Benzoxazole analogs show 2× higher COX-2 inhibition due to stronger electron-withdrawing effects .
- Chlorine substitution: para-Cl on the phenyl ring enhances cytotoxicity (IC₅₀ reduced by 40%) .
Advanced: What computational approaches predict target interactions, and how are they validated?
Answer:
- Molecular docking (AutoDock Vina): Predict binding affinity to targets like EGFR or PARP .
- Focus on binding poses where the chromene core occupies hydrophobic pockets.
- Pharmacophore modeling (Schrödinger): Identify essential pharmacophoric features (e.g., hydrogen bond acceptors in the carboxamide group) .
Validation experiments:
- Surface plasmon resonance (SPR): Measure binding kinetics (KD) to confirm docking predictions .
- Site-directed mutagenesis: Modify key residues in the target protein (e.g., EGFR T790M) to assess interaction loss .
Advanced: How to resolve contradictions in reported biological data (efficacy/selectivity)?
Answer:
Root causes of contradictions:
- Variability in assay protocols (e.g., serum concentration in cell culture) .
- Differences in compound purity (e.g., HPLC purity <95% leads to false negatives) .
Resolution strategies:
- Standardize assays: Follow OECD guidelines for in vitro toxicity testing .
- Dose-response curves: Use at least six concentrations to establish reliable IC₅₀ values .
- Independent replication: Collaborate with external labs to verify key findings .
Advanced: How to design ADME studies for pharmacokinetic profiling?
Answer:
- Absorption: Caco-2 cell monolayer assays to predict intestinal permeability .
- Metabolism: Liver microsomal stability tests (e.g., % remaining after 1 hour incubation) .
- Excretion: Radiolabeled compound tracking in rodent models to measure clearance rates .
Analytical tools:
- LC-MS/MS: Quantify plasma concentrations with a lower limit of detection (LLOD) of 1 ng/mL .
Advanced: Best practices for evaluating off-target effects and toxicity?
Answer:
- In vitro panels: Screen against 50+ targets (e.g., CEREP panel) to assess off-target binding .
- Genotoxicity: Ames test (bacterial reverse mutation assay) and micronucleus test .
- Cardiotoxicity: hERG channel inhibition assays to predict arrhythmia risk .
Computational tools:
- ProTox-II: Predict organ-specific toxicity (e.g., hepatotoxicity) based on structural alerts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
